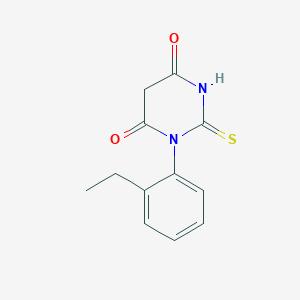
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as EPTC, is a member of the pyrimidinedione family and has been found to have a variety of interesting properties that make it useful for a range of different research applications.
作用机制
The mechanism of action of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is still not fully understood, but it is thought to act by binding to specific protein targets and disrupting their normal function. This disruption can lead to a range of different biochemical and physiological effects, depending on the specific target and the context in which it is being studied.
Biochemical and Physiological Effects:
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a range of different biochemical and physiological effects, depending on the specific target and the concentration of the compound being used. Some of the most common effects include inhibition of protein-protein interactions, disruption of cellular signaling pathways, and inhibition of cell growth and proliferation.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in laboratory experiments is its high potency and specificity for certain protein targets. Additionally, 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is relatively easy to synthesize and can be produced in large quantities for use in larger-scale experiments. However, one of the main limitations of using 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its potential toxicity, which can limit its use in certain applications.
未来方向
There are a number of different future directions that could be explored in the study of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One potential avenue of research is the development of new synthetic methods for producing 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, which could lead to more efficient and cost-effective production of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its potential applications in a range of different fields, including drug discovery and development, biochemistry, and pharmacology.
合成方法
The synthesis of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through a number of different methods, including the reaction of 2-ethylphenyl isothiocyanate with barbituric acid, or the reaction of 2-ethylphenyl isocyanate with thiourea. Both of these methods have been shown to be effective in producing high yields of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and can be easily scaled up for larger laboratory applications.
科学研究应用
1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the most promising applications of 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is in the study of protein-protein interactions, where it has been shown to be a highly effective inhibitor of a number of different protein targets. Additionally, 1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
1-(2-ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-8-5-3-4-6-9(8)14-11(16)7-10(15)13-12(14)17/h3-6H,2,7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTAPHRGKMYYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=O)CC(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B5883771.png)
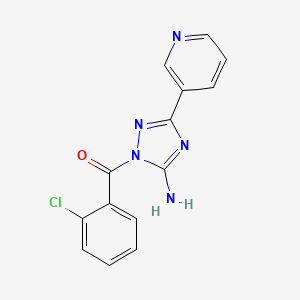
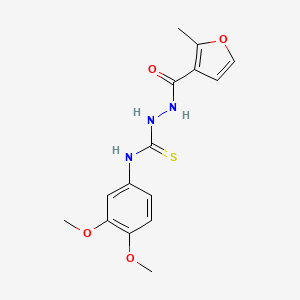
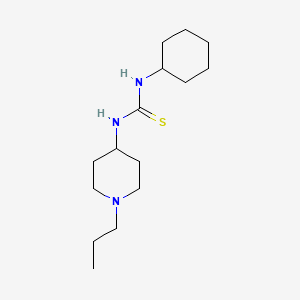
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5883793.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5883821.png)
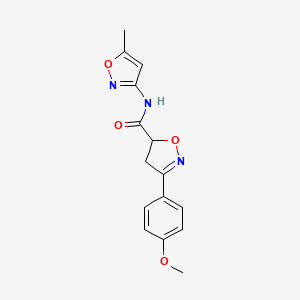
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)
amino]ethanol](/img/structure/B5883840.png)
![4-[2-(2-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5883847.png)
![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)